Chlorothiazide-13C,15N2
Description
Evolution and Significance of Stable Isotope Tracers in Pharmaceutical Sciences
The use of stable isotopes as tracers has a rich history, evolving from early applications in basic research to a cornerstone of the pharmaceutical industry. Initially, the focus was on radioactive isotopes, but due to safety concerns and the desire for non-invasive techniques, the use of stable isotopes has grown significantly. nih.govmusechem.com
The significance of stable isotope tracers in pharmaceutical sciences is vast. They are instrumental in a wide range of applications, from early-stage drug discovery to clinical trials. musechem.comnih.gov Key applications include:
Drug Metabolism and Pharmacokinetics (DMPK): Stable isotope-labeled compounds are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.comsymeres.com By tracing the labeled drug molecule, researchers can identify metabolites, determine metabolic pathways, and assess bioavailability. symeres.com
Mechanism of Action Studies: Understanding how a drug interacts with its target is fundamental. Stable isotope labeling allows for the detailed investigation of biochemical pathways and enzyme kinetics, helping to elucidate a drug's mechanism of action. nih.gov
Quantitative Analysis: Labeled compounds serve as ideal internal standards in mass spectrometry-based bioanalysis. musechem.com This enables precise and accurate quantification of drugs and their metabolites in complex biological matrices like plasma and urine. nih.gov
Target Engagement and Turnover: Stable isotope tracers can be used to measure the turnover rates of target proteins and other biomolecules, providing insights into how a drug affects its intended target in a physiological context. nih.gov
The evolution of analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has been a major driver in the expanded use of stable isotope tracers. metwarebio.comwikipedia.org These methods offer the high sensitivity and specificity required to detect and quantify isotopically labeled molecules. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-3H,(H,10,11)(H2,9,12,13)/i3+1,9+1,11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMKAUGHUNFTOL-FWIHXHLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)[15NH2])S(=O)(=O)[15N]=[13CH]N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675760 | |
| Record name | 6-Chloro-1,1-dioxo(3-~13~C,2-~15~N)-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-7-(~15~N)sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189440-79-6 | |
| Record name | 6-Chloro-1,1-dioxo(3-~13~C,2-~15~N)-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-7-(~15~N)sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Isotopic Characterization of Chlorothiazide 13c,15n2
Strategic Approaches for the De Novo Synthesis of Chlorothiazide-13C,15N2
The de novo synthesis of this compound requires a strategic approach to ensure the precise and efficient incorporation of the stable isotopes ¹³C and ¹⁵N into the molecular framework. This process is critical for producing a high-purity isotopically labeled standard, which is invaluable in a variety of analytical applications, including metabolic studies and as an internal standard in quantitative mass spectrometry-based assays. rsc.org The synthesis strategy is centered around the careful selection of enriched starting materials and the meticulous optimization of reaction conditions to maximize isotopic incorporation while preventing any loss or scrambling of the labels.
Selection of Isotope-Enriched Starting Materials
The cornerstone of any successful isotopic labeling synthesis is the judicious choice of commercially available, highly enriched precursors. For the synthesis of this compound, the labeling pattern dictates the selection of specific starting materials containing ¹³C and ¹⁵N isotopes at the desired positions. The synthesis of the chlorothiazide (B1668834) backbone typically involves the reaction of 5-chloro-2,4-disulfamoylaniline with a one-carbon unit, such as formic acid or formaldehyde. chemicalbook.com
To achieve the desired labeling, ¹³C-labeled formic acid (H¹³COOH) or ¹³C-formaldehyde (H¹³CHO) would serve as the source for the ¹³C atom in the thiazide ring. For the incorporation of the two ¹⁵N atoms, ¹⁵N-labeled 5-chloro-2,4-disulfamoylaniline would be the ideal, albeit complex, starting material. A more practical and common approach involves using simpler, commercially available ¹⁵N sources like ¹⁵N-ammonia or ¹⁵N-urea to introduce the nitrogen atoms during the formation of the sulfonamide groups and the heterocyclic ring. nih.gov
A potential synthetic route would start with a non-labeled precursor, which is then elaborated using isotopically enriched reagents. For instance, the synthesis could commence with 3-chloroaniline, which is then sulfonylated using chlorosulfonic acid. The resulting sulfonyl chloride can then be reacted with ¹⁵N-ammonia to introduce the ¹⁵N-labeled sulfonamide groups. The subsequent cyclization with a ¹³C-labeled one-carbon source would complete the formation of the this compound molecule.
Table 1: Potential Isotope-Enriched Starting Materials and Their Role in the Synthesis of this compound
| Starting Material | Isotopic Label | Purpose in Synthesis |
|---|---|---|
| ¹³C-Formic Acid (H¹³COOH) | ¹³C | Source of the carbon atom in the benzothiadiazine ring. |
| ¹⁵N-Ammonia (¹⁵NH₃) | ¹⁵N | Introduction of the nitrogen atoms in the sulfonamide groups and the heterocyclic ring. |
Optimization of Reaction Conditions for Isotopic Incorporation Efficiency
Achieving high isotopic incorporation efficiency is paramount to the synthesis of this compound. This requires careful optimization of reaction conditions to drive the reactions to completion and ensure that the isotopic labels are incorporated at the desired positions without dilution. rsc.org Key parameters that need to be controlled include reaction temperature, time, stoichiometry of reactants, and the choice of catalysts and solvents.
For the sulfonylation and amination steps, controlling the temperature is crucial to prevent side reactions that could lead to the loss of the isotopic label. The stoichiometry of the ¹⁵N-ammonia must be carefully managed to ensure complete reaction with the sulfonyl chloride intermediates.
Table 2: Key Reaction Parameters for Optimization
| Parameter | Importance for Isotopic Incorporation |
|---|---|
| Temperature | Controls reaction rate and minimizes side reactions that could lead to label loss. |
| Reaction Time | Ensures complete reaction and maximum incorporation of the isotopic label. |
| Stoichiometry | Precise control of the ratio of labeled to unlabeled reactants is critical for achieving the desired enrichment. |
Minimization of Isotopic Exchange and Scrambling During Synthesis
A significant challenge in the synthesis of isotopically labeled compounds is the potential for isotopic exchange or scrambling, where the isotopic labels move to unintended positions within the molecule or are exchanged with atoms from the solvent or other reagents. creative-proteomics.com For this compound, it is crucial to select reaction conditions that minimize these undesirable processes.
Isotopic scrambling of the ¹³C label is less likely in this specific synthesis, as the carbon atom is incorporated into a stable heterocyclic ring. However, it is still important to avoid harsh reaction conditions that could lead to ring-opening and rearrangement reactions. The stability of the ¹⁵N labels in the sulfonamide groups and the thiazide ring is generally high under typical organic synthesis conditions.
Purity and Isotopic Enrichment Assessment of this compound
Following the synthesis, a rigorous assessment of the chemical purity and isotopic enrichment of this compound is essential to validate the final product. acs.orgwikipedia.org This is typically achieved using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry for Isotopic Profiling
High-resolution mass spectrometry is a powerful technique for determining the isotopic composition of a molecule. acs.orgacs.orgukisotope.comnih.govpromega.comacs.orgspectroinlets.comresearchgate.netresearchgate.netresearchgate.netucdavis.eduyoutube.comnih.gov By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between the isotopically labeled compound and any remaining unlabeled or partially labeled species.
For this compound, the expected molecular weight will be increased by three units compared to the unlabeled compound (one from ¹³C and two from ¹⁵N). HRMS analysis will provide an isotopic profile, showing the relative abundance of the desired labeled molecule (M+3) as well as any M, M+1, or M+2 species. This allows for the precise calculation of the isotopic enrichment.
Table 3: Theoretical Mass-to-Charge Ratios for Chlorothiazide and its Isotopologues
| Isotopologue | Molecular Formula | Exact Mass (Da) |
|---|---|---|
| Unlabeled Chlorothiazide | C₇H₆ClN₃O₄S₂ | 294.9488 |
| Chlorothiazide-¹³C | ¹³CC₆H₆ClN₃O₄S₂ | 295.9522 |
| Chlorothiazide-¹⁵N₂ | C₇H₆ClN¹⁵N₂O₄S₂ | 296.9430 |
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further confirm the position of the isotopic labels. researchgate.net By analyzing the masses of the fragment ions, it is possible to verify that the ¹³C and ¹⁵N atoms are located within the expected structural motifs of the molecule.
Nuclear Magnetic Resonance Spectroscopy for Positional Isotopic Assignment and Structural Integrity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of the synthesized molecule and for verifying the precise location of the isotopic labels. acs.orgukisotope.comnih.govpromega.comspectroinlets.comresearchgate.netnih.govacs.orgnih.govmedchemexpress.com
¹³C NMR spectroscopy will directly show a signal for the incorporated ¹³C atom. The chemical shift of this signal will confirm its position within the benzothiadiazine ring. Furthermore, the coupling between the ¹³C atom and adjacent protons (¹H-¹³C coupling) or nitrogen atoms (¹³C-¹⁵N coupling) can provide additional structural information.
¹⁵N NMR spectroscopy, although less sensitive, can directly detect the ¹⁵N atoms. The chemical shifts of the ¹⁵N signals will confirm their presence in the sulfonamide groups and the heterocyclic ring.
By integrating the data from both HRMS and NMR, a comprehensive picture of the purity, isotopic enrichment, and structural integrity of the synthesized this compound can be obtained, ensuring its suitability for its intended analytical applications.
Bioanalytical Applications of Chlorothiazide 13c,15n2 As a Calibrator and Internal Standard
Theoretical Framework for Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis
The use of stable isotope-labeled (SIL) internal standards is widely regarded as the gold standard in quantitative bioanalysis, offering significant advantages over structural analogs. scispace.comfrontiersin.org The fundamental principle lies in the near-identical physicochemical properties of the SIL internal standard to the unlabeled analyte of interest. acanthusresearch.com This similarity ensures that both compounds behave almost identically during sample preparation, chromatographic separation, and mass spectrometric detection. simbecorion.com
Correction for Matrix Effects and Ion Suppression/Enhancement
Biological samples such as plasma and urine are inherently complex, containing numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. lgcstandards.com This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, causing significant variability and inaccuracy in quantitative results. lgcstandards.comchromatographyonline.com
A SIL internal standard, like Chlorothiazide-13C,15N2, co-elutes with the unlabeled chlorothiazide (B1668834) and experiences the same degree of ion suppression or enhancement. chromatographyonline.comwuxiapptec.com By calculating the ratio of the analyte's response to the internal standard's response, these matrix-induced variations are effectively normalized, leading to more accurate and reliable quantification. lgcstandards.comwuxiapptec.com The use of SIL internal standards is the most effective way to compensate for matrix effects. lgcstandards.com
Implementation in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Unlabeled Chlorothiazide Quantification
LC-MS/MS has become a predominant technique for the quantitative determination of analytes in biological matrices due to its high specificity, sensitivity, and throughput. chromatographyonline.com The integration of this compound as an internal standard is a key element in developing robust and reliable LC-MS/MS methods for the quantification of chlorothiazide.
Method Development and Validation Protocols Utilizing this compound
The development of a bioanalytical method using this compound involves optimizing several parameters to ensure selectivity, sensitivity, and accuracy. simbecorion.commedrxiv.org This includes the selection of appropriate chromatographic conditions to achieve good separation and the optimization of mass spectrometric parameters for sensitive and specific detection. medrxiv.org
A critical aspect of method development is ensuring that the mass difference between the analyte and the SIL internal standard is sufficient to prevent spectral overlap, with a difference of three or more mass units generally being required for small molecules. acanthusresearch.comnih.gov Validation of the method is then performed to demonstrate its reliability and reproducibility, assessing parameters such as accuracy, precision, selectivity, sensitivity, and stability. simbecorion.com
Several studies have detailed the development and validation of LC-MS/MS methods for the simultaneous quantification of hydrochlorothiazide (B1673439) (a related thiazide diuretic) and other drugs, utilizing its corresponding stable isotope-labeled internal standard. For instance, a method for the simultaneous estimation of irbesartan (B333) and hydrochlorothiazide in human plasma used Hydrothis compound,D2 as an internal standard. ijpcbs.com Another study for the simultaneous quantification of olmesartan (B1677269) and hydrochlorothiazide also employed a stable isotope-labeled hydrochlorothiazide. frontiersin.org These studies demonstrate the successful application of SIL internal standards in achieving accurate and precise quantification in complex matrices.
Table 1: Representative LC-MS/MS Method Parameters for Thiazide Diuretic Analysis using a Stable Isotope-Labeled Internal Standard
| Parameter | Example Condition |
| Chromatographic Column | C18 reverse-phase |
| Mobile Phase | Methanol and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) |
| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for thiazides |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Analyte Transition (Hydrochlorothiazide) | m/z 295.8 → 269.0 ijpcbs.com |
| Internal Standard Transition (Hydrothis compound,D2) | m/z 300.9 → 271.1 ijpcbs.com |
This table provides a generalized example based on published methods for related compounds and may not be specific to every analysis.
Strategies for High-Throughput Quantitative Analysis of Drug Candidates
In drug discovery and development, the ability to analyze a large number of samples efficiently is crucial. High-throughput analysis is facilitated by rapid and robust analytical methods. researchgate.net The use of SIL internal standards like this compound is integral to developing such methods. By minimizing the need for extensive sample cleanup and providing reliable data, SIL internal standards contribute to faster method development and sample analysis times. frontiersin.orgresearchgate.net The simplicity of sample preparation, often involving protein precipitation followed by direct injection, coupled with the accuracy afforded by the SIL internal standard, allows for the processing of a large number of samples in a shorter timeframe. researchgate.net
Stable Isotope Dilution Mass Spectrometry (SID-MS) Principles and Applications
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful analytical technique that combines the principles of isotope dilution with mass spectrometry for highly accurate and precise quantification. ontosight.ai This method is considered a definitive analytical technique, providing the highest level of accuracy. frontiersin.orgnih.gov
The core principle of SID-MS involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the analyte of unknown concentration. ontosight.aiepa.gov After allowing the spike to equilibrate with the endogenous analyte, the mixture is analyzed by mass spectrometry. The instrument measures the ratio of the ion intensities of the analyte and the isotopically labeled standard. epa.govnih.gov Because the amount of the added spike is known, the concentration of the analyte in the original sample can be calculated directly from this ratio. ontosight.ai
A key advantage of SID-MS is that the quantification is based on the measurement of an isotope ratio, which can be determined with high precision. epa.gov This approach effectively compensates for variations in sample preparation and instrumental analysis, as both the analyte and the isotopically labeled standard are affected in the same way. frontiersin.org SID-MS is widely used for the certification of reference materials and for obtaining highly accurate quantitative data in various fields, including clinical chemistry and environmental analysis. ontosight.ai
Mechanistic and Pharmacological Research Endeavors Utilizing Chlorothiazide 13c,15n2 As a Tracer
Elucidation of Drug Metabolism Pathways in Preclinical Models
The use of Chlorothiazide-13C,15N2 is instrumental in delineating the metabolic pathways of chlorothiazide (B1668834) in preclinical settings. By introducing a labeled version of the drug, researchers can distinguish it and its subsequent metabolites from endogenous compounds, providing a clear picture of its biotransformation.
Identification of Metabolites and Biotransformation Products using Isotopic Tracing
Isotopic tracing with this compound facilitates the unambiguous identification of its metabolites. When administered to preclinical models, samples can be analyzed using techniques like mass spectrometry. The unique mass signature of the isotope-labeled parent compound and its metabolites allows for their confident detection and structural characterization. This is crucial for understanding how the body processes the drug and for identifying any potentially active or reactive metabolites. The ability to trace these specific isotopic labels is a key advantage in complex biological matrices.
Kinetic Isotope Effects as Probes for Metabolic Mechanisms in vitro/in vivo (non-human)
While direct studies on the kinetic isotope effects of this compound are not extensively documented in publicly available literature, the principles of such studies are well-established in drug metabolism research. The substitution of atoms with their heavier isotopes can sometimes lead to a decrease in the rate of a chemical reaction, a phenomenon known as a kinetic isotope effect (KIE). Observing a significant KIE during the metabolism of this compound would provide strong evidence for the specific bond-breaking steps involved in its biotransformation. For instance, if the C-H bond cleavage at the labeled carbon position is a rate-determining step in a metabolic reaction, the use of the 13C-labeled compound would result in a slower metabolic rate compared to the unlabeled drug. This information is invaluable for elucidating the enzymatic mechanisms responsible for chlorothiazide metabolism in both in vitro systems, such as liver microsomes, and in vivo animal models.
Pharmacokinetic Profiling in In Vitro and Animal Models
This compound is a valuable tracer for detailed pharmacokinetic (PK) studies in non-human subjects and in vitro systems. These studies are fundamental to understanding how a drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted (ADME). The use of the isotopically labeled compound allows for precise quantification and differentiation from the unlabeled drug, which can be co-administered in studies designed to assess bioavailability.
Assessment of Absorption, Distribution, and Excretion in Preclinical Systems
In preclinical research, this compound is employed to trace the journey of the drug through the body. Following administration to animal models, the concentration of the labeled compound and its metabolites can be measured in various biological samples such as blood, plasma, tissues, urine, and feces. This allows for a comprehensive assessment of the rate and extent of absorption, the pattern of distribution into different organs and tissues, and the routes and rates of excretion from the body. Such studies provide critical data for constructing a complete ADME profile of chlorothiazide in preclinical species.
Determination of Systemic Clearance and Volume of Distribution in Non-Human Organisms
Pharmacokinetic modeling of data obtained from studies using this compound allows for the calculation of key parameters like systemic clearance and volume of distribution in non-human organisms. Systemic clearance describes the efficiency of drug removal from the bloodstream, while the volume of distribution provides an indication of the extent to which a drug distributes into body tissues compared to the plasma. Accurate determination of these parameters is essential for predicting the drug's behavior and for scaling pharmacokinetic parameters from animals to humans during the drug development process.
Applications in Complex Drug Delivery Systems (e.g., Nanomedicine Fractionation in Animal Studies)
Based on the available research, there are no specific, published studies detailing the use of This compound within the frameworks of Metabolic Flux Analysis (MFA) or Isotopomics for dynamic metabolic mapping.
While commercial suppliers may categorize this compound under research areas like "Metabolic flux analysis: MFA," indicating its potential as a tool for such studies, the scientific literature does not currently contain research endeavors that have integrated this specific tracer with these systems biology approaches. medchemexpress.commedchemexpress.commedchemexpress.com
The primary documented application for isotopically labeled chlorothiazide and its derivatives is in pharmacokinetic studies, which trace the absorption, distribution, metabolism, and excretion of the drug itself. nih.gov This differs from MFA and isotopomics, which use tracers to map the flow and turnover of metabolites throughout broader metabolic networks.
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Innovations and Prospective Avenues in Stable Isotope Labeled Chlorothiazide Research
Advances in Analytical Instrumentation for Enhanced Isotope Detection and Quantification
The ability to accurately detect and quantify Chlorothiazide-13C,15N2 and its metabolites is fundamental to its utility in research. Recent years have seen significant progress in analytical instrumentation, offering unprecedented sensitivity and resolution.
High-resolution mass spectrometry (HRMS) platforms, particularly those coupled with liquid chromatography (LC-MS), are central to modern isotopic analysis. frontiersin.orgnih.gov Instruments like the Orbitrap and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) can achieve resolving powers high enough to easily distinguish between the isotopically labeled drug and its unlabeled counterparts or other isobaric interferences. acs.orgacs.org This high mass accuracy is critical for confidently identifying metabolites in complex biological matrices such as plasma, urine, and tissue extracts. lucerna-chem.ch Ultra-Performance Liquid Chromatography (UPLC) systems, when paired with HRMS, provide rapid and efficient separation of Chlorothiazide (B1668834) from its metabolites prior to detection, further enhancing analytical precision. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy represents another powerful tool, especially for structural elucidation. symeres.com While MS provides data on mass-to-charge ratios, multidimensional NMR techniques (e.g., 2D, 3D) can reveal the exact location of the 13C and 15N labels within the molecular structure of a metabolite. medchemexpress.comlucerna-chem.ch This information is invaluable for confirming metabolic pathways and understanding the mechanisms of biotransformation. The combination of both MS and NMR provides a comprehensive analytical workflow for characterizing the fate of this compound in vivo and in vitro.
A summary of key analytical techniques is presented below.
| Analytical Technique | Primary Application for this compound | Key Advantages |
| LC-HRMS (e.g., Orbitrap, FTICR-MS) | Quantitative analysis of parent drug and metabolites in biological samples. | High sensitivity, high resolution, accurate mass measurement, distinguishes labeled from unlabeled species. acs.orgacs.org |
| Tandem MS (e.g., Q-TOF) | Structural characterization of metabolites. | Provides fragmentation patterns for metabolite identification. lucerna-chem.ch |
| Multidimensional NMR (2D, 3D) | Positional isotopomer analysis and structural elucidation of novel metabolites. | Confirms the location of isotopic labels within a molecule. lucerna-chem.chsymeres.com |
| Cavity Ring-Down Spectrometry (CRDS) | Emerging technique for specific gas-phase isotope ratio analysis. | Field-portable, lower operational cost compared to traditional IRMS. cdu.edu.au |
Emerging Bio-Synthetic Routes for Sustainable Production of Labeled Compounds
The synthesis of isotopically labeled compounds has traditionally relied on multi-step chemical processes that can be time-consuming and generate significant waste. acs.org The growing emphasis on sustainability and "green chemistry" in the pharmaceutical industry is driving the development of more efficient and environmentally friendly production methods. theinsightpartners.commusechem.com
One of the most promising areas is the use of biocatalysis, where enzymes or whole-cell systems are used to perform specific chemical transformations. Biocatalytic routes can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, often reducing the need for protecting groups and harsh reagents. acs.org For a molecule like Chlorothiazide, specific enzymes could potentially be engineered to incorporate 13C and 15N-labeled precursors into the core structure. Research into the biosynthesis of complex natural products has demonstrated the power of using fermentation in isotopically labeled media to produce fully or partially labeled compounds. beilstein-journals.org
Late-stage functionalization (LSF) is another innovative strategy that is gaining traction. musechem.com Rather than building the entire molecular scaffold from labeled starting materials, LSF aims to introduce the isotopes at one of the final steps of the synthesis. This approach is more atom-economical and significantly reduces the time and resources required to produce the labeled compound. x-chemrx.com For this compound, this could involve developing novel catalytic methods to exchange specific carbon or nitrogen atoms in the parent molecule with their heavy isotopes.
| Synthesis Strategy | Description | Potential Advantage for this compound |
| Biocatalysis/Fermentation | Use of enzymes or microorganisms to synthesize the compound from labeled precursors. | High selectivity, mild reaction conditions, reduced environmental impact. acs.orgbeilstein-journals.org |
| Late-Stage Functionalization | Introduction of isotopes in the final steps of a synthetic route. | Increased efficiency, reduced waste, faster access to labeled compounds. musechem.comx-chemrx.com |
| Flow Chemistry | Performing reactions in a continuously flowing stream rather than a batch. | Precise control over reaction parameters, improved safety, and potential for higher yields. x-chemrx.com |
Computational Modeling and Data Integration for Comprehensive Isotopic Tracing Analysis
The large and complex datasets generated by modern analytical instruments necessitate the use of sophisticated computational tools for data processing and interpretation. nih.gov For this compound, computational modeling is essential for translating raw analytical data into meaningful biological insights.
Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA) are computational frameworks that use stable isotope tracing data to quantify the rates (fluxes) of metabolic reactions within a network. mdpi.comnih.gov By tracking the incorporation of 13C and 15N from labeled Chlorothiazide into various downstream metabolites, researchers can build quantitative models of how the drug perturbs cellular metabolism. rsc.org Emerging machine learning frameworks, such as ML-Flux, are being developed to streamline the process of calculating metabolic fluxes from isotope labeling patterns, making these powerful techniques more accessible. biorxiv.org
Data processing software is critical for handling the raw output from mass spectrometers. Tools like IsoCor and DIMet are designed to correct for the natural abundance of isotopes and extract the true labeling pattern that results from the tracer. mdpi.comresearchgate.net Furthermore, the integration of metabolomics data with other 'omics' datasets (e.g., transcriptomics, proteomics) allows for a more holistic, systems-level understanding of the drug's mechanism of action and its effects on cellular physiology. nih.gov The development of centralized, open-access repositories for isotopic data, such as the proposed "IsoBank," would further enhance the value of these studies by enabling meta-analyses and broader data sharing across the scientific community. pnas.org
| Computational Tool/Approach | Function | Relevance to this compound Research |
| Metabolic Flux Analysis (MFA) | Quantifies metabolic pathway rates using isotope tracing data. | Elucidates how Chlorothiazide alters cellular metabolic networks. nih.govutah.edu |
| Machine Learning Models (e.g., ML-Flux) | Predicts metabolic fluxes directly from labeling patterns. | Accelerates and simplifies flux quantitation. biorxiv.org |
| Isotope Correction Software (e.g., IsoCor) | Corrects raw MS data for natural isotope abundance. | Ensures accurate quantification of tracer incorporation. mdpi.com |
| Integrated 'Omics' Platforms | Combines metabolomics data with genomics, proteomics, etc. | Provides a comprehensive, systems-biology view of the drug's effects. nih.gov |
Exploration of Novel Research Paradigms for this compound in Preclinical Drug Discovery
The primary use of isotopically labeled compounds in drug discovery is in absorption, distribution, metabolism, and excretion (ADME) studies. musechem.comiris-biotech.de this compound serves as an ideal internal standard for quantitative bioanalysis, allowing for the precise measurement of drug concentrations in pharmacokinetic studies. mdpi.com Because the labeled standard co-elutes with the unlabeled drug but is distinguishable by mass, it can correct for variations in sample preparation and instrument response, leading to highly accurate data. iris-biotech.de
Beyond standard pharmacokinetics, this compound enables detailed investigations into drug metabolism. The dual 13C and 15N labels provide a robust tag for identifying novel or unexpected metabolites using HRMS, as these metabolites will retain a unique mass signature. medchemexpress.comlucerna-chem.ch This is crucial for building a complete metabolic profile of the drug, which is a key component of preclinical safety assessment.
New research paradigms are also emerging. For instance, stable isotope tracing can be used to investigate drug-drug interactions at a metabolic level. By co-administering this compound with another therapeutic agent, researchers can use MFA to determine if the second drug alters the metabolic pathways utilized by Chlorothiazide, providing mechanistic insights into potential interactions. This approach offers a more detailed view than simply observing changes in plasma concentrations. The use of labeled compounds is also essential for understanding drug transport mechanisms and identifying the specific transporter proteins involved in the drug's disposition.
| Research Application | Description | Significance |
| Pharmacokinetic (PK) Internal Standard | Used as a reference compound in LC-MS quantification. | Ensures highly accurate and precise measurement of drug levels in biological fluids. iris-biotech.de |
| Metabolite Identification | The distinct mass of the labeled compound and its fragments aids in identifying biotransformation products. | Provides a complete picture of the drug's metabolic fate, crucial for safety evaluation. medchemexpress.comlucerna-chem.ch |
| Drug-Drug Interaction Studies | Tracing the metabolic flux of labeled Chlorothiazide in the presence of other drugs. | Offers mechanistic insights into how co-administered drugs may alter metabolism. |
| Transporter Studies | Investigating the uptake and efflux of the labeled drug in cells expressing specific transporter proteins. | Helps to identify key proteins involved in the drug's absorption and elimination. |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Chlorothiazide-13C,15N2 to ensure isotopic integrity and purity?
- Methodological Answer : Synthesis must prioritize isotopic enrichment efficiency. Key steps include:
- Degassing aqueous solutions to reduce background N₂ (e.g., 14N₂) and enhance 15N₂ dissolution. Degassing at 950 mbar lowers background N₂ to ≤10%, improving final 15N-atom% excess by ~4.5% .
- Agitation optimization : Vortex mixing or hand shaking improves turbulent diffusion at the gas-water interface, achieving >95% dissolution efficiency within 10 minutes .
- Purification : Use reversed-phase HPLC or LC-MS to isolate the labeled compound, ensuring no isotopic cross-contamination. Confirmation via 13C CP/MAS NMR can validate structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 13C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR : Validates carbon and nitrogen isotopic incorporation and crystallographic stability .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects isotopic impurities (e.g., unlabeled byproducts) with high sensitivity. Use a C18 column and electrospray ionization (ESI) for optimal separation .
- Isotope Ratio Mass Spectrometry (IRMS) : Quantifies 15N-atom% excess in biological or environmental matrices, critical for tracer studies .
Advanced Research Questions
Q. How can discrepancies in 15N₂ fixation rates between bubble injection and enriched water methods be resolved?
- Methodological Answer :
- Error Source : Bubble injection introduces equilibration delays (up to 24 hours), leading to underestimation of fixation rates by ≤72% in short incubations (<6 hours). Enriched water methods bypass this by pre-dissolving 15N₂, achieving instantaneous isotopic enrichment .
- Mitigation Strategy :
- For bubble methods, extend incubation times (>24 hours) and use serum bottles with pressure tolerance >5 mL 15N₂/160 mL water.
- For enriched water, prepare solutions with 15N₂ concentrations ≥1200 µmol/L (via under-saturated degassed water) to achieve 5% 15N-atom excess in biological assays .
Q. What experimental parameters influence dissolution efficiency of 15N₂ in aqueous solutions for isotopic labeling?
- Methodological Answer :
- Key Parameters :
- Trade-offs : Exetainer® vials enable faster preparation but risk low 15N₂ recovery (≤11%) due to residual gas bubbles .
Q. How can researchers validate isotopic incorporation in biological systems using this compound?
- Methodological Answer :
- Tracer Experiments :
- Incubation design : Use controlled-atmosphere chambers (e.g., glass desiccators) with argon-sparged media to minimize atmospheric N₂ interference .
- Biomass analysis : Measure 15N enrichment in particulate nitrogen (PN) via IRMS. Apply the equation:
Where = 15N-atom% in PN, = dissolved 15N₂ enrichment, and = incubation time .
Data Contradiction Analysis
Q. Why do studies report conflicting 15N₂ fixation rates when using this compound?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
